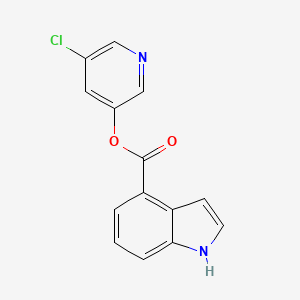

GRL-0496

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

GRL-0496 est un composé dérivé de l'ester de chloropyridyle. La voie de synthèse implique l'estérification de l'acide 1H-indole-4-carboxylique avec l'alcool 5-chloro-3-pyridinyle dans des conditions de réaction spécifiques. La réaction nécessite généralement l'utilisation d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant anhydre tel que le dichlorométhane (DCM). La réaction est effectuée à température ambiante et surveillée par chromatographie sur couche mince (CCM) jusqu'à son achèvement .

Analyse Des Réactions Chimiques

GRL-0496 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) pour produire des dérivés réduits.

Substitution : Les réactions de substitution nucléophile peuvent se produire avec des réactifs tels que le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) pour remplacer l'atome de chlore dans le cycle pyridine par d'autres nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il est utilisé comme composé de référence dans le développement de nouveaux agents antiviraux ciblant la 3CLpro.

Biologie : this compound est utilisé dans des tests cellulaires pour étudier l'inhibition de la réplication du SRAS-CoV et du SRAS-CoV-2.

Médecine : Le composé est étudié pour son utilisation potentielle dans les thérapies antivirales contre les infections à coronavirus.

Industrie : This compound est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antiviraux et dans des tests de criblage à haut débit pour identifier de nouveaux inhibiteurs de la 3CLpro .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de l'enzyme 3CLpro, qui est essentielle à la réplication du SRAS-CoV et du SRAS-CoV-2. Le composé se lie au site actif de la 3CLpro, empêchant le clivage des polyprotéines virales et inhibant ainsi la réplication virale. De plus, il a été proposé que this compound inhibe la cathépine L, une protéase de l'hôte qui est importante pour l'entrée du SRAS-CoV-2 dans certains types de cellules .

Applications De Recherche Scientifique

Research Findings

- Inhibition Potency : GRL-0496 has shown promising results in vitro, with an effective concentration (EC50) of approximately 5.05 µM against SARS-CoV-2 3CL protease in transfection assays and around 9.12 µM against live virus assays . Its inhibitory constant (IC50) values range from 2.5 µM to 3.8 µM depending on the assay conditions .

- Structural Similarity : this compound is structurally related to other known inhibitors, such as GC376 and GC373, which have also been tested against coronavirus proteases. However, this compound exhibits unique binding characteristics that enhance its stability and efficacy as an inhibitor .

- Broad-Spectrum Activity : The compound has been tested against multiple coronavirus strains, including those responsible for severe acute respiratory syndrome (SARS) and Middle East respiratory syndrome (MERS), showing consistent activity with EC50 values below 10 µM .

Case Study 1: SARS-CoV-2 Inhibition

In a study conducted at Duke University, this compound was tested for its ability to inhibit SARS-CoV-2 replication in cell cultures. The results indicated that this compound effectively reduced viral load in treated cells compared to untreated controls, supporting its potential use as a therapeutic agent in COVID-19 .

Case Study 2: Comparative Analysis with Other Inhibitors

A comparative analysis of this compound with other protease inhibitors revealed that while compounds like masitinib showed similar IC50 values, this compound exhibited a more favorable safety profile and stability under physiological conditions . This makes it a strong candidate for further clinical development.

Data Table: Inhibition Potency of this compound

Mécanisme D'action

GRL-0496 exerts its effects by inhibiting the activity of the 3CLpro enzyme, which is essential for the replication of SARS-CoV and SARS-CoV-2. The compound binds to the active site of 3CLpro, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. Additionally, this compound has been proposed to inhibit the host protease cathepsin L, which is important for SARS-CoV-2 entry into some cell types .

Comparaison Avec Des Composés Similaires

GRL-0496 est comparé à d'autres inhibiteurs de la 3CLpro tels que GC376, le boceprévir, Z-FA-FMK et l'inhibiteur XII de la calpaïne. Ces composés ciblent également l'enzyme 3CLpro, mais diffèrent par leurs structures chimiques et leurs puissances inhibitrices. This compound est unique en raison de sa structure d'ester de chloropyridyle, qui forme une liaison thioester inhibitrice plus stable avec la cystéine catalytique de la 3CLpro par rapport à d'autres inhibiteurs .

Composés similaires

- GC376

- Boceprévir

- Z-FA-FMK

- Inhibiteur XII de la calpaïne

- MAC-5576

- BTB07408

- BTB07417

Ces composés partagent des mécanismes d'action similaires, mais varient en termes de structures chimiques et d'activités inhibitrices spécifiques .

Activité Biologique

GRL-0496 is a small molecule compound that has garnered attention for its potential as an antiviral agent, particularly against coronaviruses such as SARS-CoV and SARS-CoV-2. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and comparative data with other known inhibitors.

This compound functions primarily as a covalent inhibitor of the 3C-like protease (3CLpro) of coronaviruses. This protease is essential for viral replication, making it a critical target for antiviral drug development. By inhibiting 3CLpro, this compound disrupts the viral life cycle, thereby preventing the proliferation of the virus within host cells.

In Vitro Activity

The biological activity of this compound has been evaluated using several in vitro assays, including cell-based assays and luciferase reporter systems. The following table summarizes key findings from these studies:

| Virus | Assay Type | EC50 (µM) | IC50 (µM) | Cell Line | Source |

|---|---|---|---|---|---|

| SARS-CoV-2 | CPE | 9.12 | 3.8 | Vero E6 | |

| SARS-CoV | CPE | 7.84 | 6.9 | Vero E6 | |

| SARS-CoV-2 | Luciferase Reporter | 5.05 | Not reported | HEK293T | |

| MERS-CoV | CPE | <10 | Not reported | Vero E6 |

The results indicate that this compound exhibits potent antiviral activity against both SARS-CoV and SARS-CoV-2, with EC50 values indicating effective concentrations for inhibition of viral replication.

Comparative Studies

In comparative studies with other protease inhibitors, this compound demonstrated similar or superior efficacy to known compounds such as GC376 and masitinib. For instance, in a study assessing various inhibitors against SARS-CoV-2, this compound's IC50 was reported at 3.8 µM, closely matching the activity of masitinib (IC50 = 2.5 µM) and outperforming GC376 in some assays .

Case Studies

Several research studies have highlighted the effectiveness of this compound in different experimental setups:

- Cell-Based Assays : A study utilized a luciferase complementation assay to evaluate the inhibitory effects of this compound on SARS-CoV-2 3CLpro activity. The compound significantly increased luciferase activity, indicating effective inhibition of viral protease function .

- Live Virus Testing : In live virus assays, this compound maintained its antiviral potency with an EC50 value of 9.12 µM against SARS-CoV-2, confirming its potential for further development as a therapeutic agent .

- Structural Activity Relationship : Research into the structure-activity relationship (SAR) of this compound has suggested that modifications to the compound could enhance its binding affinity and selectivity for the target protease .

Propriétés

Formule moléculaire |

C14H9ClN2O2 |

|---|---|

Poids moléculaire |

272.68 g/mol |

Nom IUPAC |

(5-chloropyridin-3-yl) 1H-indole-4-carboxylate |

InChI |

InChI=1S/C14H9ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-8,17H |

Clé InChI |

BOSZJNSICHFHMA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |

SMILES canonique |

C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.